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Compound of Interest

Compound Name:
4-(Prop-2-yn-1-

yloxy)benzaldehyde

Cat. No.: B1271209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Propargyloxy)benzaldehyde is a versatile bifunctional molecule that has garnered significant

attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its

structure, featuring both a reactive aldehyde group and a terminal alkyne, makes it a valuable

building block for the construction of complex molecular architectures. The propargyl group

serves as a handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), enabling efficient and specific conjugation to azide-containing

molecules. The aldehyde functionality allows for a wide range of classical organic

transformations, providing a gateway to diverse chemical scaffolds. This guide provides a

comprehensive overview of the characterization, synthesis, and applications of 4-

(propargyloxy)benzaldehyde.

Physicochemical and Spectroscopic
Characterization
A thorough understanding of the physicochemical and spectroscopic properties of 4-

(propargyloxy)benzaldehyde is essential for its effective use in research and development.

Physicochemical Properties
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Property Value Reference

Molecular Formula C₁₀H₈O₂ [Cymit Quimica]

Molecular Weight 160.17 g/mol [Cymit Quimica]

Appearance
White to light yellow crystalline

powder
[Cymit Quimica]

Melting Point 82-84 °C [TCI EUROPE N.V.]

Boiling Point Not readily available

Solubility

Soluble in methanol, ethanol,

and other common organic

solvents.

[LabSolutions]

CAS Number 5651-86-5 [Cymit Quimica]

Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)

A representative ¹H NMR spectrum of 4-(propargyloxy)benzaldehyde in CDCl₃ exhibits the

following characteristic signals:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.86 Singlet 1H
Aldehyde proton (-

CHO)

7.83-7.81 Doublet 2H

Aromatic protons

ortho to the aldehyde

group

7.07-7.05 Doublet 2H

Aromatic protons

ortho to the

propargyloxy group

4.75 Doublet 2H
Methylene protons (-

OCH₂-)

2.57 Triplet 1H
Acetylenic proton (-

C≡CH)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Experimentally derived and assigned ¹³C NMR data for 4-(propargyloxy)benzaldehyde is

not readily available in the searched literature. The following are predicted chemical shifts

based on the analysis of similar structures.
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Chemical Shift (δ, ppm) Assignment

~191 Aldehyde carbonyl carbon (C=O)

~163 Aromatic carbon attached to the ether oxygen

~132 Aromatic carbons ortho to the aldehyde group

~130 Aromatic carbon ipso to the aldehyde group

~115
Aromatic carbons ortho to the propargyloxy

group

~78 Acetylenic carbon (-C≡CH)

~76 Acetylenic carbon (-C≡CH)

~56 Methylene carbon (-OCH₂-)

IR (Infrared) Spectroscopy

Note: A full experimental IR spectrum with peak assignments for 4-(propargyloxy)benzaldehyde

is not readily available. The following are characteristic absorption bands expected for this

molecule based on its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3290 Strong, sharp ≡C-H stretch (terminal alkyne)

~3070 Medium Aromatic C-H stretch

~2820 and ~2720 Medium, sharp
Aldehyde C-H stretch (Fermi

doublet)

~2120 Weak C≡C stretch (terminal alkyne)

~1690 Strong, sharp
C=O stretch (aromatic

aldehyde)

~1600, ~1580, ~1500 Medium to strong Aromatic C=C stretches

~1250 Strong Aryl-O stretch (ether)
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Mass Spectrometry (MS)

Note: Detailed experimental mass spectrometry data with fragmentation analysis for 4-

(propargyloxy)benzaldehyde is not readily available. The following is a predicted fragmentation

pattern under electron ionization (EI).

m/z Proposed Fragment

160 [M]⁺ (Molecular ion)

159 [M-H]⁺

131 [M-CHO]⁺

121 [M-C₃H₃O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

Synthesis of 4-(Propargyloxy)benzaldehyde
The most common and straightforward synthesis of 4-(propargyloxy)benzaldehyde involves the

Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis[1]
Reactants:

4-Hydroxybenzaldehyde

Propargyl bromide

Potassium carbonate (K₂CO₃)

Acetone

Procedure:
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To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.0-

1.5 eq).

Stir the mixture at room temperature for 15-30 minutes.

Add propargyl bromide (1.0-1.2 eq) dropwise to the reaction mixture.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography to yield 4-

(propargyloxy)benzaldehyde.

4-Hydroxybenzaldehyde

Reaction_Mixture

Propargyl_Bromide

K2CO3

Base

Acetone

Solvent

RefluxHeat FiltrationCool & Filter EvaporationRemove Solvent PurificationIsolate 4-(Propargyloxy)benzaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(propargyloxy)benzaldehyde.

Chemical Reactivity and Key Reactions
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The dual functionality of 4-(propargyloxy)benzaldehyde allows for a rich and diverse range of

chemical transformations at both the aldehyde and the terminal alkyne moieties.

Reactions of the Aldehyde Group
The aldehyde group is a versatile functional group that can undergo a variety of reactions,

including:

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene. This is a powerful

method for C=C bond formation.

Knoevenagel Condensation: Condensation with an active methylene compound, catalyzed

by a weak base, to yield an α,β-unsaturated product.

Reductive Amination: Conversion to an amine through the formation of an imine intermediate

followed by reduction.

Oxidation: Oxidation to the corresponding carboxylic acid using standard oxidizing agents.

Reduction: Reduction to the corresponding alcohol using reducing agents like sodium

borohydride.

Reactions of the Propargyl Group
The terminal alkyne is particularly useful for "click" chemistry and other alkyne-based

transformations:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and

regioselective reaction with an azide forms a stable 1,2,3-triazole linkage. This is a

cornerstone of bioconjugation and materials science applications.

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl

halides to form a new carbon-carbon bond.

Applications in Research and Drug Development
The unique properties of 4-(propargyloxy)benzaldehyde make it a valuable tool in several

areas of scientific research.
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Building Block in Organic Synthesis
Its bifunctional nature allows for its use as a versatile scaffold in the synthesis of complex

organic molecules, including natural products and their analogues.

Drug Discovery and Medicinal Chemistry
4-(Propargyloxy)benzaldehyde serves as a key starting material for the synthesis of various

biologically active compounds. The propargyl group can be used to link the benzaldehyde

moiety to other pharmacophores or to create libraries of compounds for high-throughput

screening. One notable application is in the development of inhibitors of the Hedgehog

signaling pathway, which is implicated in several types of cancer.
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Caption: Inhibition of the Hedgehog signaling pathway.

Bioconjugation and Chemical Biology
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The terminal alkyne of 4-(propargyloxy)benzaldehyde is ideal for bioconjugation via click

chemistry. It can be used to label biomolecules such as proteins, peptides, and nucleic acids

with a benzaldehyde moiety. The aldehyde can then be further functionalized, for example, by

forming an oxime or hydrazone linkage with another molecule of interest.

Azide-Modified Peptide

CuAAC
Click Reaction4-(Propargyloxy)benzaldehyde

Cu(I) Catalyst

Triazole-Linked
Benzaldehyde-Peptide

Oxime Ligation
Aminooxy-Functionalized

Molecule (e.g., Fluorophore)

Final Bioconjugate

Click to download full resolution via product page

Caption: Bioconjugation workflow using 4-(propargyloxy)benzaldehyde.

Fluorescent Probes and Materials Science
The rigid aromatic structure and the reactive handles of 4-(propargyloxy)benzaldehyde make it

a suitable precursor for the synthesis of fluorescent probes and functional organic materials.

The aldehyde can be condensed with various amines to create Schiff bases, which often

exhibit interesting photophysical properties.

Safety and Handling
4-(Propargyloxy)benzaldehyde should be handled in a well-ventilated fume hood. Appropriate

personal protective equipment, including safety glasses, gloves, and a lab coat, should be

worn. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye

irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
4-(Propargyloxy)benzaldehyde is a highly valuable and versatile chemical entity with broad

applications in modern chemical and biological sciences. Its dual reactivity, arising from the
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aldehyde and propargyl groups, provides a powerful platform for the synthesis of complex

molecules, the development of novel therapeutics, and the construction of advanced materials.

This guide has summarized the key characteristics, synthetic methods, and applications of this

important compound, providing a solid foundation for its use in further research and

development endeavors.

To cite this document: BenchChem. [An In-depth Technical Guide to 4-
(Propargyloxy)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271209#characterization-of-4-propargyloxy-
benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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